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Introduction
Rauvomine B is a novel monoterpenoid indole alkaloid first isolated from the aerial parts of

Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2] Structurally,

Rauvomine B is distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system,

which includes a rare substituted cyclopropane ring.[1][2] This intricate architecture makes it a

challenging and intriguing target for total synthesis.[3][4] Preliminary biological studies have

highlighted its significant anti-inflammatory properties, suggesting its potential as a lead

compound in drug discovery and development.[2][3] This document provides an in-depth

overview of the known physical, chemical, and biological properties of Rauvomine B, including

detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties
The fundamental physicochemical properties of Rauvomine B have been determined through a

combination of spectroscopic analysis, single-crystal X-ray diffraction, and chemical synthesis.

These properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₈H₁₈N₂O [1]

Molecular Weight 278.35 g/mol [1]

Appearance Amorphous powder [1]

Optical Rotation [α]²⁵D = -94.1 (c 0.42, CHCl₃) [3]

Systematic Name

(2S,4S,5S,7S,9S)-7-methyl-

8,18-

diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.

0⁵,⁹.0¹²,¹⁷]octadeca-

1(11),12,14,16-tetraene-5-

carbaldehyde

[1]

Alternate Name
20-Deethylidene-21β-methyl-

16,20-cyclosarpagane-17-one
[1]

CAS Number 2055273-77-3 [1]

Spectroscopic Data
The structure of Rauvomine B was elucidated using various spectroscopic techniques. The ¹H

and ¹³C NMR data, recorded in CDCl₃, are crucial for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data
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Position ¹³C (δ, ppm) ¹H (δ, ppm, J in Hz)

2 134.5

3 52.8 3.65 (m)

5 58.1 4.15 (d, 7.5)

6 28.7 2.95 (m)

7 108.7

8 137.9

9 121.5 7.10 (d, 7.8)

10 122.3 7.15 (t, 7.8)

11 129.8 7.45 (d, 7.8)

12 111.2 7.50 (d, 7.8)

13 142.6

14 35.4 2.60 (m), 2.75 (m)

15 30.1 2.40 (m)

16 45.2 2.10 (m)

17 202.1 9.50 (s)

19 55.6 3.80 (q, 6.5)

20 25.1 1.85 (m)

21 15.8 1.25 (d, 6.5)

Note: NMR data is based on the primary literature and may vary slightly depending on

experimental conditions.

Experimental Protocols
Isolation of Rauvomine B from Rauvolfia vomitoria
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The following protocol outlines the general steps for the extraction and purification of

Rauvomine B from its natural source.[1]

Extraction: Air-dried and powdered aerial parts of Rauvolfia vomitoria (approximately 5 kg)

are extracted three times with 95% ethanol at room temperature.

Concentration: The combined ethanol extracts are concentrated under reduced pressure to

yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in water and acidified with 5% HCl.

The acidic solution is then extracted with ethyl acetate to remove neutral and weakly basic

compounds. The remaining aqueous layer is basified with ammonia solution to a pH of 9-10

and subsequently extracted with dichloromethane.

Chromatographic Separation: The dichloromethane extract, containing the total alkaloids, is

subjected to column chromatography on silica gel. Elution is performed with a gradient of

dichloromethane-methanol.

Purification: Fractions containing Rauvomine B are identified by thin-layer chromatography

(TLC). These fractions are then combined and further purified by repeated column

chromatography on silica gel and preparative high-performance liquid chromatography

(HPLC) to yield pure Rauvomine B.

Anti-inflammatory Activity Assay
Rauvomine B's anti-inflammatory activity was assessed by measuring its ability to inhibit nitric

oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

[6]

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-

well plate and treated with various concentrations of Rauvomine B for 24 hours. Cell viability

is then assessed using an MTT assay.
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LPS Stimulation and Treatment: Cells are seeded in a 24-well plate. After adherence, they

are pre-treated with non-toxic concentrations of Rauvomine B for 1 hour. Subsequently, the

cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide Measurement (Griess Assay): After the incubation period, the cell culture

supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the

supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and

the nitrite concentration is calculated from a standard curve.

Data Analysis: The inhibitory effect of Rauvomine B on NO production is calculated as a

percentage relative to the LPS-only treated control. The IC₅₀ value, the concentration at

which 50% of NO production is inhibited, is then determined. Rauvomine B exhibited an IC₅₀

value of 39.6 μM.[3]

Biological Activity and Signaling Pathways
Rauvomine B demonstrates significant anti-inflammatory effects.[2] In LPS-stimulated

macrophages, the inflammatory response is largely mediated by the activation of signaling

pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7]

Upon activation by LPS, this pathway leads to the production of pro-inflammatory mediators

like nitric oxide (NO) and various cytokines. The inhibitory effect of Rauvomine B on NO

production suggests that it may interfere with the NF-κB signaling pathway.
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Caption: Proposed anti-inflammatory mechanism of Rauvomine B.
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Plausible Biogenetic Pathway
A plausible biogenetic pathway for Rauvomine B has been proposed, likely originating from

peraksine, another alkaloid isolated from the same plant.[1][2] The formation of the unique

cyclopropane ring is a key transformation.
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Caption: Plausible biogenetic pathway of Rauvomine B.

Conclusion
Rauvomine B is a structurally novel and biologically active natural product with considerable

potential for further investigation. Its unique chemical scaffold provides a template for the

design of new anti-inflammatory agents. The detailed data and protocols presented in this

guide serve as a valuable resource for researchers in natural product chemistry, medicinal

chemistry, and pharmacology who are interested in exploring the therapeutic applications of

Rauvomine B and its analogues. Further studies are warranted to fully elucidate its mechanism

of action and to evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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